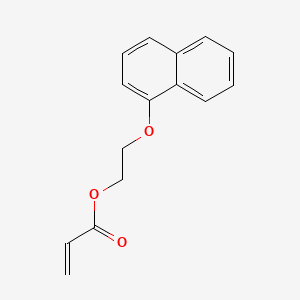
2-(1-Naphthyloxy)-ethyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Naphthyloxy)-ethyl acrylate: is an organic compound characterized by the presence of a naphthyl group attached to an ethyl acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Naphthyloxy)-ethyl acrylate typically involves the reaction of 1-naphthol with ethyl acrylate under basic conditions. A common method includes the use of a phase-transfer catalyst to facilitate the alkylation of 1-naphthol with ethyl acrylate. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to deprotonate the 1-naphthol, forming the naphthoxide anion which then reacts with ethyl acrylate to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.
化学反应分析
Types of Reactions: 2-(1-Naphthyloxy)-ethyl acrylate can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the naphthyl group under basic conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: 2-(1-Naphthyloxy)-ethyl alcohol.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 2-(1-Naphthyloxy)-ethyl acrylate is used as a monomer in the synthesis of polymers with unique optical and electronic properties. These polymers can be used in the development of advanced materials for electronic devices and sensors .
Biology and Medicine: The compound can be used in the design of drug delivery systems due to its ability to form biocompatible polymers. Additionally, its derivatives may exhibit biological activity, making it a potential candidate for pharmaceutical research.
Industry: In the industrial sector, this compound is used in the production of specialty coatings and adhesives. Its ability to polymerize under UV light makes it suitable for applications in photopolymerization processes .
作用机制
The mechanism by which 2-(1-Naphthyloxy)-ethyl acrylate exerts its effects is primarily through its ability to undergo polymerization. The acrylate moiety can participate in free radical polymerization, forming long polymer chains. The naphthyl group can interact with various molecular targets, potentially affecting the properties of the resulting polymer .
相似化合物的比较
- 2-Naphthyl acrylate
- 1-Naphthyl acrylate
- 2-(1-Naphthyloxy)-methyl acrylate
Comparison: 2-(1-Naphthyloxy)-ethyl acrylate is unique due to the presence of both the naphthyl group and the ethyl acrylate moiety. This combination imparts distinct optical and electronic properties to the compound, making it more versatile in applications compared to its analogs .
属性
CAS 编号 |
95358-30-8 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
2-naphthalen-1-yloxyethyl prop-2-enoate |
InChI |
InChI=1S/C15H14O3/c1-2-15(16)18-11-10-17-14-9-5-7-12-6-3-4-8-13(12)14/h2-9H,1,10-11H2 |
InChI 键 |
PQHAQYRBYAWNHV-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCCOC1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


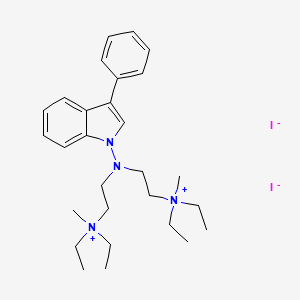
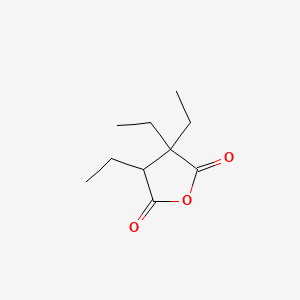
![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)


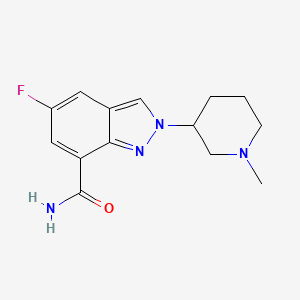
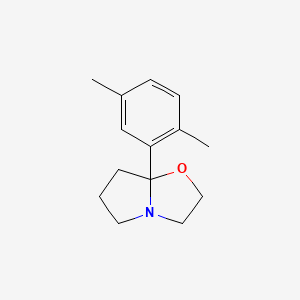
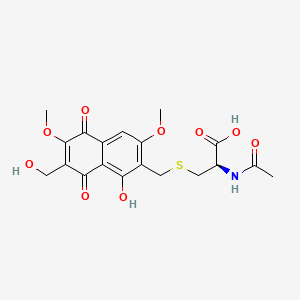


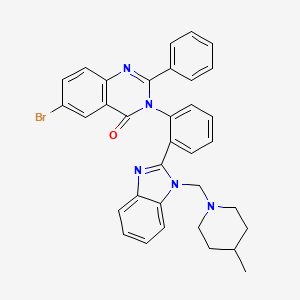
![N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B13772968.png)
![2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide](/img/structure/B13772971.png)
